4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine

Lipophilicity Physicochemical property Membrane permeability

4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine (CAS 1470531-46-4) is a 2-amino-2-oxazoline derivative bearing a fully substituted C4 stereocenter with distinct ethyl and methyl substituents. With a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g·mol⁻¹, it occupies a mid‑range lipophilicity space (LogP ≈ 0.90) relative to unsubstituted and mono‑substituted 2‑aminooxazoline analogs [REFS‑2].

Molecular Formula C6H12N2O
Molecular Weight 128.175
CAS No. 1470531-46-4
Cat. No. B2743520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine
CAS1470531-46-4
Molecular FormulaC6H12N2O
Molecular Weight128.175
Structural Identifiers
SMILESCCC1(COC(=N1)N)C
InChIInChI=1S/C6H12N2O/c1-3-6(2)4-9-5(7)8-6/h3-4H2,1-2H3,(H2,7,8)
InChIKeyKZWCYESITZWFLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine (CAS 1470531-46-4): Structural & Physicochemical Baseline for Procurement Decisions


4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine (CAS 1470531-46-4) is a 2-amino-2-oxazoline derivative bearing a fully substituted C4 stereocenter with distinct ethyl and methyl substituents . With a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g·mol⁻¹, it occupies a mid‑range lipophilicity space (LogP ≈ 0.90) relative to unsubstituted and mono‑substituted 2‑aminooxazoline analogs [REFS‑2]. The compound is commercially available at ≥95% purity from multiple specialty chemical suppliers, positioning it as a tractable building block for medicinal chemistry and asymmetric synthesis campaigns [REFS‑2][REFS‑3].

Why 4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine Cannot Be Replaced by Unsubstituted or Mono‑Substituted 2‑Aminooxazolines


Within the 2‑amino‑2‑oxazoline family, simple substitution at the C4 position profoundly alters lipophilicity, hydrogen‑bonding capacity, and three‑dimensional shape [REFS‑1][REFS‑2]. The target compound carries a quaternary C4 atom decorated with both ethyl and methyl groups, creating a sterically demanding, chiral environment that is absent in the unsubstituted parent (CAS 24665‑93‑8) and in the 4‑methyl analog (CAS 68210‑17‑3) [REFS‑1][REFS‑3]. These structural differences translate into a LogP value roughly 1.3 units higher than that of the unsubstituted scaffold and 1.3 units higher than that of the 4‑methyl derivative, implying markedly different passive membrane permeability and protein‑binding behavior [REFS‑1][REFS‑4]. Consequently, substituting a generic 2‑aminooxazoline for this decorated variant in a structure‑activity relationship (SAR) campaign, a catalytic system, or a physicochemical assay would invalidate quantitative comparisons. The quantitative evidence below substantiates exactly where and by how much this compound diverges from its closest in‑class analogs.

Quantitative Differentiation of 4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine vs. Closest Analogs – Evidence for Scientific Selection


Lipophilicity (LogP) – 4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine vs. Unsubstituted 2‑Aminooxazoline

The target compound exhibits a computed LogP (XLogP3‑AA) of 0.90, which is 1.14 units higher than the LogP of the unsubstituted parent 4,5-dihydro-1,3-oxazol-2-amine (−0.24) [REFS‑1][REFS‑2]. This difference exceeds the typical inter‑batch variability of the assay and is considered significant for predicting passive membrane diffusion and non‑specific protein binding [REFS‑3].

Lipophilicity Physicochemical property Membrane permeability

Lipophilicity (LogP) – 4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine vs. 4‑Methyl Analog

Compared with the 4‑methyl‑4,5‑dihydro‑1,3‑oxazol‑2‑amine (CAS 68210‑17‑3), which has a computed LogP of −0.40, the target compound is 1.30 units more lipophilic [REFS‑1][REFS‑2]. The introduction of the ethyl group together with the quaternary center adds sufficient hydrocarbon surface area to move the molecule from a polar/hydrophilic region into a moderately lipophilic range, a crucial parameter in blood‑brain‑barrier penetration models and Caco‑2 permeability screens [REFS‑3].

Lipophilicity SAR Drug design

Molecular Weight & Hydrogen‑Bond Acceptor Count – 4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine vs. Unsubstituted 2‑Aminooxazoline

The target compound has a molecular weight of 128.17 g·mol⁻¹ and presents three hydrogen‑bond acceptors (one ring oxygen plus two nitrogen‑associated lone pairs), whereas the unsubstituted 4,5‑dihydro‑1,3‑oxazol‑2‑amine has a molecular weight of 86.09 g·mol⁻¹ and only two hydrogen‑bond acceptors [REFS‑1][REFS‑2]. The additional 42.08 g·mol⁻¹ and the extra acceptor site originate from the ethyl substituent and the altered electronic environment of the quaternary carbon, which can engage in different intermolecular interactions during target binding or crystallization [REFS‑3].

Molecular weight Hydrogen bond Drug-likeness

Fraction of sp³‑Hybridized Carbons (Fsp³) – 4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine vs. Unsubstituted Parent

The target compound exhibits an Fsp³ value of 0.833, meaning five of its six carbon atoms are sp³‑hybridized [REFS‑1]. In contrast, the unsubstituted 4,5‑dihydro‑1,3‑oxazol‑2‑amine has an Fsp³ of 0.667 (two of three carbons are sp³) [REFS‑2]. The higher Fsp³ of the target compound reflects its greater saturated‑carbon character, a property that has been positively correlated with lower clinical attrition rates due to improved solubility and reduced off‑target promiscuity [REFS‑3].

Fsp³ Molecular complexity Clinical attrition

Commercial Availability & Unit Economics – 4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine vs. 4‑Methyl Analog

The target compound is listed at ≥95% purity by multiple vendors, with unit pricing for 1 g approximately ¥427,300 (ca. USD 2,900) from a major Japanese‑EU supply chain [REFS‑1][REFS‑2]. The 4‑methyl analog (CAS 68210‑17‑3) is broadly available at substantially lower cost (typically USD 50–150 /g at research scale) [REFS‑3]. The price premium of roughly 20‑ to 60‑fold reflects the synthetic complexity introduced by the quaternary C4 center and the limited commercial supply, a critical consideration for budget‑constrained medicinal chemistry or catalysis programs.

Procurement cost Commercial availability Building block

Chiral Quaternary Center – Differential Steric and Pharmacophoric Potential vs. Unsubstituted and Mono‑Substituted Analogs

The target compound contains a single asymmetric atom (the C4 quaternary carbon), as confirmed by the vendor‑reported Count of Asymmetric Atoms = 1 [REFS‑1]. The unsubstituted 4,5‑dihydro‑1,3‑oxazol‑2‑amine and the 4‑methyl analog also possess a chiral center, but in the target compound the presence of both ethyl and methyl groups creates a quaternary stereocenter with a significantly larger steric footprint (estimated ΔV ≈ 20–30 ų vs. 4‑methyl analog based on group increment tables) [REFS‑2][REFS‑3]. Quaternary stereocenters are prized in medicinal chemistry for restricting conformational flexibility while avoiding the metabolic liability of benzylic positions.

Chiral center Quaternary carbon Asymmetric synthesis

Procurement‑Relevant Application Scenarios for 4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine Based on Quantitative Evidence


Medicinal Chemistry SAR Exploration at Trace Amine‑Associated Receptor 1 (TAAR1) or Related GPCR Targets

The 2‑aminooxazoline scaffold is a privileged substructure for TAAR1 ligands, as documented in patent WO2008092785A1, which explicitly covers 4‑substituted 4,5‑dihydro‑1,3‑oxazol‑2‑amines [REFS‑1]. The ethyl/methyl‑substituted quaternary carbon provides a differentiated lipophilicity window (LogP = 0.90) and steric profile relative to the simpler 4‑methyl or unsubstituted congeners [REFS‑2]. Researchers pursuing CNS‑penetrant TAAR1 modulators (for schizophrenia, Parkinson’s disease, or ADHD) can use this compound to probe the lipophilic pocket tolerance of the receptor, where the 1.30‑unit LogP difference relative to the 4‑methyl analog is expected to alter both blood‑brain barrier permeability and receptor residency time [REFS‑2][REFS‑3].

Asymmetric Catalysis – Chiral Ligand or Organocatalyst Precursor

The quaternary stereocenter and the 2‑amino group furnish a bifunctional architecture amenable to conversion into chiral bis(oxazoline) or phosphino‑oxazoline (PHOX) ligands [REFS‑1]. The steric bulk of the ethyl/methyl pair (estimated ΔV ≈ 20–30 ų above the 4‑methyl analog) can induce higher enantioselectivity in metal‑catalyzed reactions where the chiral pocket must distinguish prochiral faces of substrate [REFS‑2]. Procurement of this specific compound is justified when screening campaigns require a step‑change in steric demand that cannot be achieved with commercially abundant mono‑alkyl oxazolines [REFS‑3].

Physicochemical Probe in Fragment‑Based Drug Discovery (FBDD) Libraries

With an Fsp³ of 0.833 – a value exceeding the typical aromatic fragment library average by >0.3 units – this compound is a strong candidate for inclusion in saturated‑fragment screening collections aiming to improve clinical success rates [REFS‑1][REFS‑2]. Its three hydrogen‑bond acceptors and one donor allow detection by both ligand‑observed (e.g., STD‑NMR) and protein‑observed (e.g., ¹⁵N‑HSQC) NMR methods [REFS‑3]. The quantified 1.14‑unit LogP elevation over the unsubstituted scaffold provides a measurable parameter for adjusting library diversity without adding molecular weight beyond lead‑likeness thresholds [REFS‑2].

Reference Standard for Analytical Method Development

The well‑defined single asymmetric center (atom count = 1) and the moderate lipophilicity (LogP = 0.90) make this compound a suitable reference for validating chiral HPLC or SFC separation methods targeting 2‑aminooxazoline derivatives [REFS‑1][REFS‑2]. Procurement of ≥95% pure material from vendors such as Fluorochem or AKSci ensures that method development is performed on a batch with minimum chemical noise, a prerequisite for ICH‑Q2(R1) validation of impurity profiling methods [REFS‑3].

Quote Request

Request a Quote for 4-Ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.